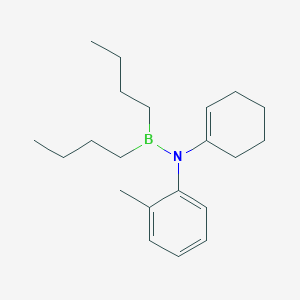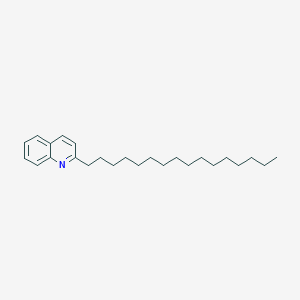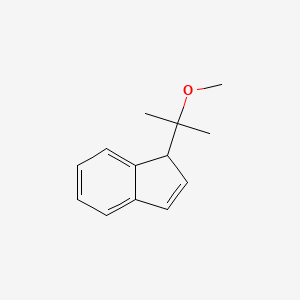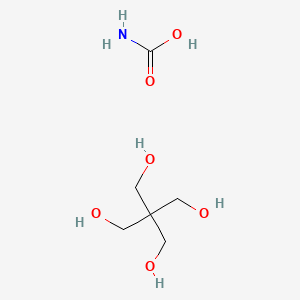
5-(2,4-Dinitrophenyl)-5-ethyl-3-methyl-1-nitroimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-Dinitrophenyl)-5-ethyl-3-methyl-1-nitroimidazolidine-2,4-dione is a complex organic compound that belongs to the class of nitroimidazolidines This compound is characterized by the presence of a dinitrophenyl group, an ethyl group, a methyl group, and a nitro group attached to an imidazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dinitrophenyl)-5-ethyl-3-methyl-1-nitroimidazolidine-2,4-dione typically involves the nitration of imidazolidine derivatives. One common method includes the reaction of 2,4-dinitrophenylhydrazine with ethyl methyl ketone in the presence of a nitrating agent such as nitric acid or a sulfuric-nitric acid mixture . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reagent concentrations, to optimize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the target compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,4-Dinitrophenyl)-5-ethyl-3-methyl-1-nitroimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dinitrophenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or more nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2,4-Dinitrophenyl)-5-ethyl-3-methyl-1-nitroimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-(2,4-Dinitrophenyl)-5-ethyl-3-methyl-1-nitroimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as a protonophore, disrupting the proton gradient across biological membranes and affecting cellular energy production . This mechanism is similar to that of other nitroaromatic compounds, which can uncouple oxidative phosphorylation and inhibit ATP synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenol: A well-known uncoupler of oxidative phosphorylation with similar nitro groups.
5-Nitroimidazole: A compound with antimicrobial properties, used in the treatment of infections.
Nitrobenzene: An aromatic compound with nitro groups, used in the synthesis of aniline and other chemicals.
Uniqueness
5-(2,4-Dinitrophenyl)-5-ethyl-3-methyl-1-nitroimidazolidine-2,4-dione is unique due to its specific combination of functional groups and its imidazolidine ring structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
65632-94-2 |
|---|---|
Molekularformel |
C12H11N5O8 |
Molekulargewicht |
353.24 g/mol |
IUPAC-Name |
5-(2,4-dinitrophenyl)-5-ethyl-3-methyl-1-nitroimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H11N5O8/c1-3-12(10(18)13(2)11(19)14(12)17(24)25)8-5-4-7(15(20)21)6-9(8)16(22)23/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
OEUZKOVGICADQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)N(C(=O)N1[N+](=O)[O-])C)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


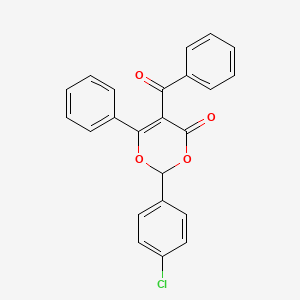
![N~2~,N~3~-Bis[(pyridin-3-yl)methyl]pyridine-2,3-dicarboxamide](/img/structure/B14490055.png)
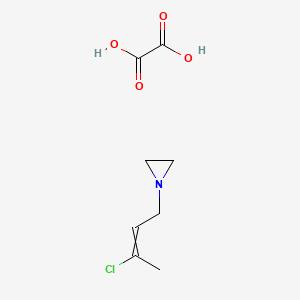
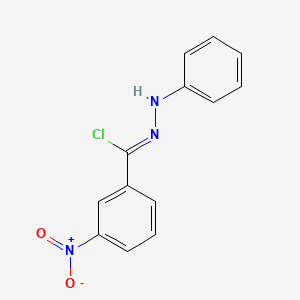
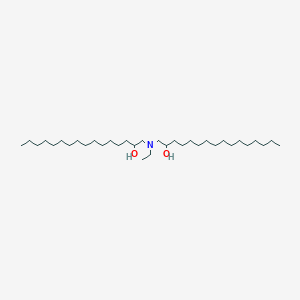
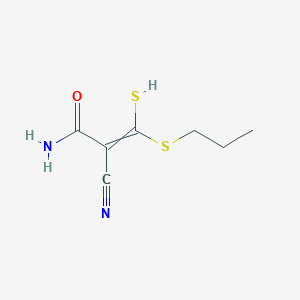

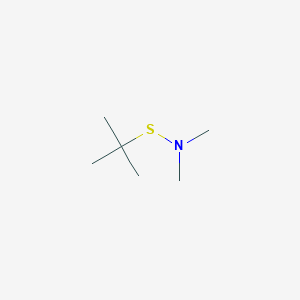

![N-[4-(2-Hydroxy-2-phenylethyl)phenyl]acetamide](/img/structure/B14490087.png)
